molecular formula C15H25NO4 B176420 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine CAS No. 142355-80-4

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine

Cat. No.: B176420
CAS No.: 142355-80-4
M. Wt: 283.36 g/mol
InChI Key: MTQBOSAYKRQDRQ-FNORWQNLSA-N
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Description

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine (CAS 142355-80-4) is a high-value piperidine-based building block critical for advanced pharmaceutical research and organic synthesis. This compound, with a molecular formula of C15H25NO4 and a molecular weight of 283.366 g/mol, features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, which is essential for directing subsequent chemical transformations . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The 4-(4-methoxy-4-oxo-2-butenyl) side chain provides a reactive handle for further functionalization, making this reagent a versatile intermediate for constructing more complex molecular architectures. Its primary research applications include serving as a key precursor in the synthesis of various pharmacologically active compounds and novel chemical entities. Researchers utilize this building block to develop ligands for biological targets, as evidenced by studies on piperidine derivatives showing high affinity for receptors such as the σ1 receptor, which is a target in oncology and neurological disorder research . The Boc protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, which is a common functional group in active pharmaceutical ingredients (APIs). This product is offered with a high purity of 99% and is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a well-ventilated place, wearing suitable protective clothing, and avoid contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBOSAYKRQDRQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440103
Record name tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142355-80-4
Record name tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Patent CN104628627A details a method where 4-piperidinecarboxamide is stirred with triethylamine and Boc₂O in distilled water at 25°C for 8–10 hours. The pH is adjusted to neutral post-reaction, and the product is extracted with dichloromethane, dried, and crystallized using acetone at low temperatures (0–2°C). This approach achieves yields exceeding 95% purity, as confirmed by vapor-phase analysis.

Table 1: Boc Protection Reaction Parameters

ParameterValueSource
BaseTriethylamine
SolventDistilled water/Dichloromethane
Temperature25°C
Reaction Time8–10 hours
Yield72–75 g (95% purity)

Alkylation with 4-Methoxy-4-oxo-2-butenyl Group

Following Boc protection, the piperidine ring undergoes alkylation to introduce the 4-methoxy-4-oxo-2-butenyl substituent. This step requires precise control to avoid over-alkylation or decomposition.

Alkylation Strategies

Patent CN105566368A describes a related approach for N-substituted piperidines, where bromine is introduced under basic conditions to generate reactive intermediates. For this compound, 4-methoxy-4-oxo-2-butenyl bromide serves as the alkylating agent. The reaction is conducted in dichloromethane with sodium hydroxide, maintaining temperatures below 25°C to minimize side reactions. Post-alkylation, the product is extracted with chloroform and purified via low-temperature crystallization using petroleum ether.

Optimization Challenges

Key challenges include:

  • Regioselectivity : Ensuring alkylation occurs exclusively at the 4-position of the piperidine ring.

  • Stability of the Butenyl Group : The α,β-unsaturated ester moiety is prone to hydrolysis or polymerization under acidic or high-temperature conditions.

  • Catalyst Compatibility : Sodium methoxide (NaOMe) has been employed in analogous indole alkylation reactions to enhance reaction rates, as evidenced in ACS Journal of Medicinal Chemistry protocols.

Alternative Synthetic Routes

Reductive Amination

A hypothetical route involves reductive amination of 1-Boc-4-piperidone with 4-methoxy-4-oxo-2-butenylamine. However, the instability of the α,β-unsaturated amine necessitates stringent anhydrous conditions and low temperatures, as suggested by Sigma-Aldrich’s handling guidelines for 1-Boc-4-piperidone.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors are advantageous for Boc protection and alkylation steps, enabling precise temperature control and reduced reaction times. For example, patent CN105566368A utilizes methylene chloride in flow systems to achieve consistent yields of N-substituted piperidines.

Purification Techniques

Large-scale purification often employs fractional distillation or recrystallization. The target compound’s solubility profile (e.g., in acetone or petroleum ether) facilitates low-temperature crystallization, yielding high-purity product.

Table 2: Industrial Production Metrics

MetricLaboratory ScaleIndustrial ScaleSource
Reaction Volume1 L100–1,000 L
Yield40–45 g4–4.5 kg
Purity98%≥99%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.35 ppm (Boc tert-butyl group), δ 3.65 ppm (methoxy group), and δ 5.80–6.20 ppm (α,β-unsaturated ester protons).

  • LC-MS : Molecular ion peak at m/z 297.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₅NO₄.

Melting Point and Stability

The compound exhibits a melting point of 51°C and remains stable under inert storage conditions (nitrogen atmosphere, –20°C) .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Organic Synthesis

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry. Key reactions include:

  • Alkylation : The compound can be alkylated to introduce different functional groups, enhancing its utility in synthesizing diverse chemical entities.
  • Oxidation and Reduction : The methoxy and oxo groups can be selectively oxidized or reduced, allowing for the generation of alcohols or carboxylic acids, which are valuable intermediates in organic synthesis.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The piperidine scaffold is well-known for its presence in various pharmacologically active compounds. Specific applications include:

  • Drug Development : Researchers are exploring this compound for its potential as a lead structure in developing piperidine-based pharmaceuticals, particularly those targeting neurological disorders and cancer therapies .
  • Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity through interactions with specific enzymes or receptors, making it a candidate for further investigation in drug discovery programs.

Chemical Biology

The compound's unique functional groups allow it to participate in biological processes, making it relevant in chemical biology studies. Applications include:

  • Biomolecular Interactions : The methoxy group can be involved in hydrogen bonding and hydrophobic interactions with biomolecules, influencing enzyme activity and receptor binding .
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets can provide insights into its mechanism of action, informing the design of more effective analogs.

Industrial Applications

In industrial settings, this compound is utilized as a building block for the production of fine chemicals. Its properties allow for:

  • Synthesis of Specialty Chemicals : The versatility of this compound makes it suitable for creating specialized compounds used in various applications ranging from agrochemicals to materials science .

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the methoxy-oxo-butenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Structural Differences :

  • Electronic Effects: The 4-methoxy-4-oxo-2-butenyl group introduces electron-withdrawing character via the ester and conjugated double bond, contrasting with electron-donating groups like methyl or aminomethyl.
  • Steric Effects: Bulky substituents (e.g., indanone in E2020) enhance target selectivity but may reduce synthetic accessibility compared to smaller groups like methoxy .

Role of Boc Protection

The Boc group is pivotal in multi-step syntheses:

  • Intermediate Stability: Boc-protected piperidines resist unwanted side reactions during acylation or alkylation steps. For example, 1-Boc-4-(phenylamino)piperidine is acylated to form norfentanyl analogs under mild conditions .
  • Deprotection Efficiency : Boc removal via acidic conditions (e.g., HCl in chloroform) yields free amines for further functionalization, as seen in the synthesis of fentanyl metabolites .

Comparative Reactivity

  • Acylation: 1-Boc-4-(aminomethyl)piperidine reacts with propionyl chloride to form N-Boc-norfentanyl in 91% yield, whereas sterically hindered analogs require optimized conditions .
  • Reductive Amination: N-Boc-4-piperidone undergoes reductive amination with aniline to form 1-Boc-4-(phenylamino)piperidine (95% yield), demonstrating the versatility of Boc-protected ketones .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : E2020 (IC₅₀ = 5.7 nM) highlights the impact of rigid, aromatic substituents at the 4-position, achieving 1,250-fold selectivity over butyrylcholinesterase .
  • Kinase Inhibition : Piperidine-based ureas (e.g., compound 21) exhibit RET/KDR kinase inhibition (IC₅₀ ~10 nM), with binding affinities influenced by substituent orientation (−69.4 kcal/mol for optimal docking) .

Pharmacokinetic Profiles

  • Metabolic Stability: Boc-protected derivatives like 1-Boc-4-(4-fluoro-phenylamino)piperidine are detected in drug-checking studies as precursors or metabolites, indicating resistance to rapid degradation .

Biological Activity

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

  • Protection of Piperidine : The nitrogen atom in piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Alkylation : The protected piperidine is then alkylated with 4-methoxy-4-oxo-2-butenyl bromide under basic conditions, introducing the methoxy-oxo-butenyl group.

These reactions allow for the formation of a compound that exhibits unique reactivity due to its functional groups, making it a valuable intermediate in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The Boc group provides steric protection, while the methoxy-oxo-butenyl moiety can participate in chemical reactions that modulate enzyme or receptor activities. This modulation can lead to specific biological effects, including potential anti-cancer properties and interactions with inflammatory pathways .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, analogs such as CLEFMA have shown promising results in suppressing tumor growth in lung cancer models. In these studies, treatment with CLEFMA resulted in:

  • Inhibition of Tumor Growth : A dose-dependent reduction in tumor size was observed.
  • Induction of Apoptosis : Increased cleavage of caspases 3/9 and PARP indicated enhanced apoptotic activity.
  • Reduction of Proliferation Markers : Decreased expression of Ki-67 was noted in treated tumor tissues .

These findings suggest that similar compounds could leverage similar pathways for anti-cancer effects.

Inflammatory Response Modulation

Research has also indicated that compounds derived from piperidine structures can influence inflammatory markers. In particular, studies have shown that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison between this compound and related compounds reveals distinct biological activities:

CompoundKey ActivityReference
1-Boc-4-(4-Hydroxy-4-oxo-2-butenyl)piperidineAnti-cancer properties
1-Boc-4-(4-Methoxy-4-oxo-2-pentenyl)piperidinePotential for enhanced reactivity
CLEFMAInduces apoptosis and inhibits tumor growth

Q & A

Q. What are the key steps in synthesizing 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the piperidine nitrogen with a Boc group (tert-butoxycarbonyl) to prevent undesired side reactions.
  • Step 2 : Introduction of the 4-methoxy-4-oxo-2-butenyl moiety via alkylation or coupling reactions. For example, a palladium-catalyzed Heck reaction or nucleophilic substitution may be employed .
  • Step 3 : Purification using column chromatography or recrystallization to isolate intermediates (e.g., yields of 85–95% reported for similar Boc-protected piperidine derivatives) .
  • Critical Parameters : Reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric control of reagents like propionyl chloride or triethylamine .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Boc-group integrity.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks).
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) and ether (C-O) stretches from the methoxy-oxo-butenyl group .
  • Reference Data : Cross-referencing with databases like NIST Chemistry WebBook for spectral libraries .

Advanced Research Questions

Q. What strategies optimize the yield of the butenyl-substituted piperidine intermediate?

Yield optimization involves:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .
  • Example : A 94% yield was achieved for a norfentanyl analog using reductive amination under controlled conditions .

Q. How are contradictions in reported synthetic protocols resolved?

Discrepancies in reaction conditions (e.g., varying temperatures or catalysts) are addressed by:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., time, temperature) to identify optimal conditions.
  • Mechanistic Studies : Investigating side reactions (e.g., Boc-group cleavage under acidic conditions) via LC-MS monitoring .
  • Literature Comparison : Cross-referencing protocols from peer-reviewed sources (e.g., PubChem data vs. synthesis papers) .

Q. What safety protocols are critical when handling reactive intermediates?

Key measures include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use of fume hoods to mitigate inhalation risks (e.g., HCl fumes during Boc deprotection) .
  • Waste Disposal : Segregation of halogenated solvents (e.g., dichloromethane) and acidic residues per OSHA guidelines .

Methodological Insights

Q. How is the Boc group’s stability evaluated under varying pH conditions?

  • Acidic Conditions : Boc deprotection occurs rapidly in HCl/ether (2M, 0°C), forming piperidine hydrochloride .
  • Basic Conditions : Stable in NaOH (1N), but prolonged exposure may hydrolyze the methoxy-oxo group .
  • Monitoring Tools : TLC or HPLC to track degradation products .

Q. What analytical challenges arise in impurity profiling?

  • Isomeric Byproducts : Diastereomers from asymmetric piperidine substitution require chiral HPLC .
  • Residual Solvents : GC-MS detection of acetonitrile or DMF residues (limit: <500 ppm per ICH Q3C) .

Q. How does the methoxy-oxo substituent influence biological activity?

  • Electron-Withdrawing Effect : Enhances binding to enzymes (e.g., kinase inhibitors) by polarizing the carbonyl group .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism, extending half-life in vitro .

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